molecular formula C24H30O7 B190393 Hypophyllanthin CAS No. 33676-00-5

Hypophyllanthin

Cat. No.: B190393
CAS No.: 33676-00-5
M. Wt: 430.5 g/mol
InChI Key: LBJCUHLNHSKZBW-LZJOCLMNSA-N
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Mechanism of Action

Hypophyllanthin is a major lignan present in various Phyllanthus species and contributes to their diverse pharmacological activities . This article aims to provide an overview of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound has been shown to target polymorphonuclear leukocytes (PMNs), exhibiting a potent and dose-dependent effect on PMN chemotaxis . It also targets phagocytes, inhibiting both phagocytic and CD18 expression .

Mode of Action

This compound interacts with its targets, primarily PMNs and phagocytes, to inhibit their activity. At a concentration of 50 μg/mL, this compound exhibits a high engulfment inhibitory activity, reducing the percentage of phagocytizing cells to 49.11% for PMNs and 64.6% for monocytes .

Biochemical Pathways

This compound has been found to suppress IκB degradation and the inhibitors of IkB kinases (Ikkα/β), kappa B (IκB) and NF-κB phosphorylation . It also inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK) and p38 . These actions affect various biochemical pathways, leading to its diverse pharmacological properties.

Pharmacokinetics

Before being submitted to clinical investigations, additional animal studies utilizing different animal models are necessary to analyze its bioavailability, pharmacokinetics, and pharmacodynamic properties, as well as its toxicity, to determine its efficacy and safety . A pharmacokinetic study of this compound in rats showed that this compound and other lignans could be clearly recognized and detected in the rats’ plasma even after 10 hours of oral lignan treatment .

Result of Action

This compound has potent immunomodulating properties and a variety of other pharmacological properties, including anti-inflammatory, hepatoprotective, anti-tumor, anti-allergic, anti-hypertensive, and phytoestrogenic properties . Its interaction with its targets and the subsequent changes in biochemical pathways lead to these molecular and cellular effects.

Action Environment

The biosynthesis of bioactive chemicals such as this compound may be heavily influenced by genetic factors, geographical considerations, and environmental conditions . For example, it was discovered that several Phyllanthus species, such as P. amarus, produced much more this compound when grown in heavy metal-rich soils .

Biochemical Analysis

Biochemical Properties

Hypophyllanthin has been shown to exhibit potent immunomodulating properties as well as a variety of other pharmacological properties, including anti-inflammatory, hepatoprotective, anti-tumor, anti-allergic, anti-hypertensive, and phytoestrogenic properties . It interacts with various enzymes and proteins, influencing biochemical reactions within the body .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have anti-inflammatory effects in in vitro cellular models of LPS-induced U937 macrophages .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found to suppress IκB degradation and the inhibitors of IkB kinases (Ikkα/β), kappa B (IκB) and NF-κB phosphorylation . It also inhibited the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK) and p38 .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that likely involve various transporters or binding proteins

Comparison with Similar Compounds

Hypophyllanthin’s unique properties and diverse applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJCUHLNHSKZBW-LZJOCLMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CC2=CC(=C3C(=C2[C@H]([C@@H]1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857866
Record name (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydro-2H-naphtho[1,2-d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33676-00-5, 78215-54-0
Record name Hypophyllanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33676-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydro-2H-naphtho[1,2-d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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